molecular formula C19H13BrFN3O2S B11610643 (3Z)-5-bromo-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11610643
M. Wt: 446.3 g/mol
InChI Key: BUYBXQSWQKEBIS-PEZBUJJGSA-N
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Description

5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,7-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes bromine, fluorine, and thiazolidine moieties

Preparation Methods

The synthesis of 5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,7-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolidine ring, followed by the introduction of the bromine and fluorine substituents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.

    Substitution: Halogen substitution reactions are common, where the bromine or fluorine atoms can be replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,7-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,7-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of bromine, fluorine, and thiazolidine moieties. Similar compounds include:

Properties

Molecular Formula

C19H13BrFN3O2S

Molecular Weight

446.3 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1,7-dimethyl-2-oxoindol-3-ylidene)-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H13BrFN3O2S/c1-9-7-10(20)8-13-14(18(26)24(2)15(9)13)16-17(25)23-19(27-16)22-12-5-3-11(21)4-6-12/h3-8H,1-2H3,(H,22,23,25)/b16-14-

InChI Key

BUYBXQSWQKEBIS-PEZBUJJGSA-N

Isomeric SMILES

CC1=CC(=CC\2=C1N(C(=O)/C2=C\3/C(=O)NC(=NC4=CC=C(C=C4)F)S3)C)Br

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)C)Br

Origin of Product

United States

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